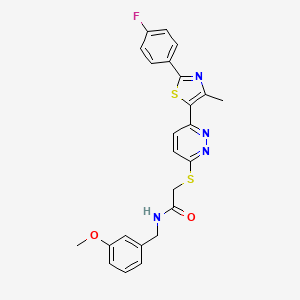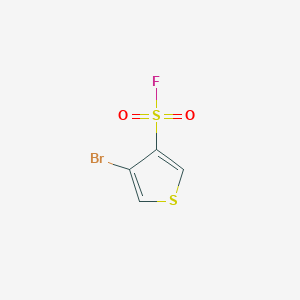![molecular formula C18H16N4O2 B2527269 4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid CAS No. 1775500-92-9](/img/structure/B2527269.png)
4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPAP and is a pyrimidine-based molecule that has been studied extensively for its pharmacological properties.
科学的研究の応用
MPAP has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. MPAP has also been found to have antidepressant-like effects in animal models of depression. Additionally, MPAP has been studied for its potential use in cancer therapy due to its ability to inhibit cancer cell proliferation.
作用機序
The exact mechanism of action of MPAP is not fully understood. However, it has been proposed that MPAP acts as a modulator of the sigma-1 receptor, which is a protein involved in various cellular processes such as calcium signaling and protein folding. MPAP has been shown to increase the expression of the sigma-1 receptor and enhance its activity, which may contribute to its neuroprotective and antidepressant-like effects.
Biochemical and Physiological Effects:
MPAP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and neuronal survival. MPAP has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using MPAP in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. Additionally, MPAP has been found to have low toxicity, which makes it a relatively safe compound to use in lab experiments. However, one limitation of using MPAP is its poor solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on MPAP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of MPAP and its effects on the sigma-1 receptor. Furthermore, research is needed to determine the optimal dosage and administration route of MPAP for therapeutic use.
合成法
The synthesis of MPAP involves the reaction of 4-(4-methylphenyl)-2-chloro-5-pyrimidinecarboxylic acid with 4-pyridylmethylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as N,N-dimethylformamide. The resulting product is then purified through a series of chromatography techniques to obtain pure MPAP.
特性
IUPAC Name |
4-(4-methylphenyl)-2-(pyridin-4-ylmethylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-2-4-14(5-3-12)16-15(17(23)24)11-21-18(22-16)20-10-13-6-8-19-9-7-13/h2-9,11H,10H2,1H3,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFVGYQADUXLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)




![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)


![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)

![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)
![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)